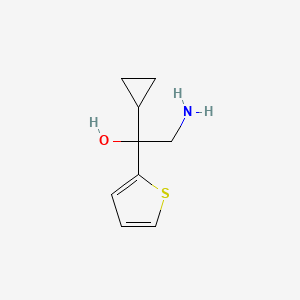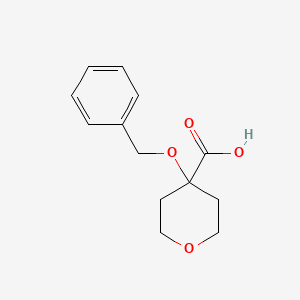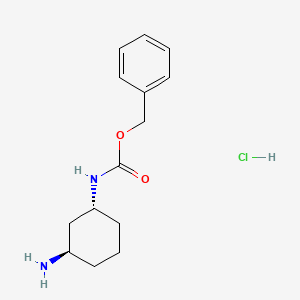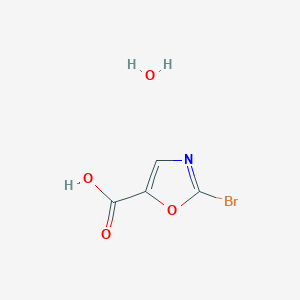
2-Bromooxazole-5-carboxylic acid hydrate
Descripción general
Descripción
2-Bromooxazole-5-carboxylic acid hydrate (2-BOCH) is a naturally occurring organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is an important intermediate in the synthesis of many drugs and other pharmaceuticals. 2-BOCH is also used as a reagent in organic synthesis and is an important precursor for the synthesis of many important compounds.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
2-Bromooxazole-5-carboxylic acid hydrate serves as a precursor for various derivatives, useful in scientific research. For instance, 2-Aryloxazoles, 5-deuterio derivatives, and 5-alkyl-2-aryloxazoles are synthesized from 2-aryl-5-bromooxazoles through halogen/metal exchange followed by treatment with different reagents (Kashima & Arao, 1989). This indicates the compound's utility in creating chemically diverse molecules.
Fluorescence Derivatization Reagent
The compound finds application in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent. A unique acid hydrazide, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, characterized by the benzothiazole structure conjugated to an oxazoline moiety, was synthesized. Its sensitivity and separability in the assay of carboxylic acids highlight its efficacy in analytical chemistry applications (Saito et al., 1995).
Bioactive Compound Synthesis
2-Bromooxazole-5-carboxylic acid hydrate is instrumental in synthesizing bioactive compounds. For instance, 2-Halogenatedphenyl benzoxazole-5-carboxylic acids with mono-halogen substituents were synthesized based on the significance of halogen presence in drugs and the importance of benzoxazoles. These compounds were screened for anti-inflammatory activity and cytotoxicity, displaying significant results, which underscores the compound's importance in medicinal chemistry (Thakral et al., 2022).
Advanced Material Synthesis
The compound is also used in synthesizing materials with advanced properties. For example, a study explored the synthesis of fluorescent probes sensitive to amine compounds. 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole was prepared for application in fluorescent probe sensing amino compounds. This highlights the compound's role in developing materials with specific sensing capabilities (Lee et al., 2004).
Safety And Hazards
The safety information for 2-Bromooxazole-5-carboxylic acid hydrate indicates that it should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The hazard statements include “Harmful if swallowed” and the precautionary statements include “Avoid breathing dust/fume/gas/mist/vapours/spray” among others .
Propiedades
IUPAC Name |
2-bromo-1,3-oxazole-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3.H2O/c5-4-6-1-2(9-4)3(7)8;/h1H,(H,7,8);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFBWFLTBJBWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooxazole-5-carboxylic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



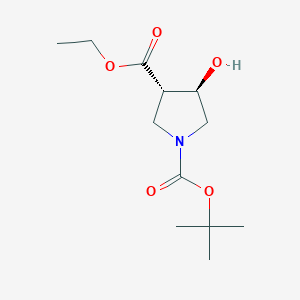
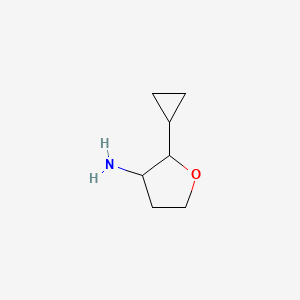

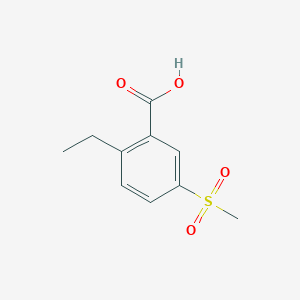
![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
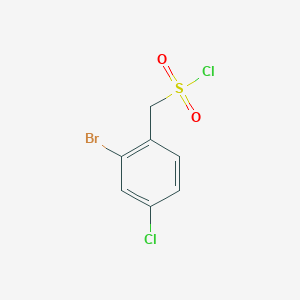
![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
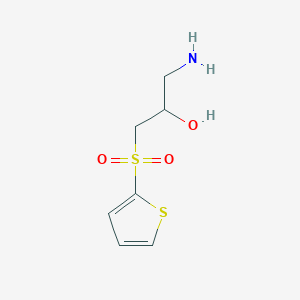
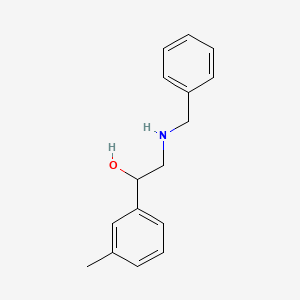
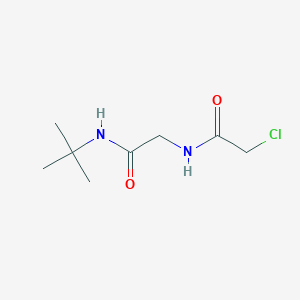
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
